BGB-8035

Description

Properties

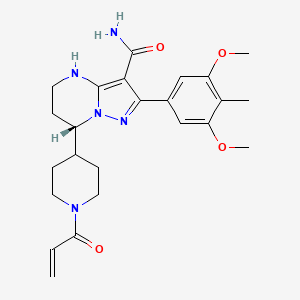

Molecular Formula |

C24H31N5O4 |

|---|---|

Molecular Weight |

453.5 g/mol |

IUPAC Name |

(7S)-2-(3,5-dimethoxy-4-methylphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |

InChI |

InChI=1S/C24H31N5O4/c1-5-20(30)28-10-7-15(8-11-28)17-6-9-26-24-21(23(25)31)22(27-29(17)24)16-12-18(32-3)14(2)19(13-16)33-4/h5,12-13,15,17,26H,1,6-11H2,2-4H3,(H2,25,31)/t17-/m0/s1 |

InChI Key |

ZFDGMDVYMNWICG-KRWDZBQOSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1OC)C2=NN3[C@@H](CCNC3=C2C(=O)N)C4CCN(CC4)C(=O)C=C)OC |

Canonical SMILES |

CC1=C(C=C(C=C1OC)C2=NN3C(CCNC3=C2C(=O)N)C4CCN(CC4)C(=O)C=C)OC |

Origin of Product |

United States |

Foundational & Exploratory

BGB-8035: A Technical Overview of a Highly Selective Covalent BTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BGB-8035 is a preclinical, orally active, highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK). Developed by BeiGene, this molecule represents a progression from their earlier BTK inhibitor, zanubrutinib (B611923) (BGB-3111). This compound demonstrates potent and selective inhibition of BTK, a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] Its mechanism of action makes it a promising candidate for the treatment of B-cell malignancies and autoimmune diseases.[1][2][3] This document provides a comprehensive technical guide on the mechanism of action, preclinical data, and experimental methodologies associated with this compound.

Core Mechanism of Action

This compound functions as a covalent inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family.[2][4] BTK is a crucial signaling molecule downstream of the B-cell receptor (BCR) and Fc receptors (FcRs).[3][5] Upon engagement of the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that govern B-cell proliferation, differentiation, and survival.

By covalently binding to a cysteine residue (Cys481) in the ATP-binding pocket of BTK, this compound irreversibly inactivates the enzyme. This blockade of BTK activity effectively abrogates the BCR signaling cascade, thereby inhibiting the pathogenic activity of B-cells implicated in various malignancies and autoimmune disorders. The structure-activity relationship (SAR) studies, originating from zanubrutinib, led to the development of this compound, which maintains a similar ATP-like binding mode but exhibits enhanced selectivity.[2][4]

Signaling Pathway

The following diagram illustrates the B-cell receptor signaling pathway and the point of inhibition by this compound.

Caption: B-cell receptor signaling pathway and covalent inhibition by this compound.

Quantitative Data

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| BTK | Biochemical | 1.1 | [1] |

| BTK | Cellular | 13.9 | [1] |

| TEC | Biochemical | 99 | [1] |

| p-TEC | Cellular | 223.1 | [1] |

| EGFR | Biochemical | 621 | [1] |

| p-EGFR | Cellular | >10000 | [1] |

Table 2: Pharmacokinetic Profile of this compound in Rats

| Parameter | Value | Unit | Dosing | Reference |

| Dose | 5 | mg/kg | p.o. | [1] |

| Tmax | 0.25 | h | p.o. | [1] |

| AUCinf | 964 | h·ng/mL | p.o. | [1] |

| Oral Bioavailability | 26.4 | % | p.o. | [1] |

Table 3: In Vivo Efficacy of this compound

| Model | Dosing Regimen | Result | Reference |

| Rat Collagen-Induced Arthritis | 1, 3, 10, 30 mg/kg, p.o., BID for 13 days | Dose-dependent inhibition of arthritis clinical scores | [5] |

| REC-1 Mantle Cell Lymphoma Xenograft | Not specified | Efficacy demonstrated | [2] |

| Collagen Antibody-Induced Arthritis (CAIA) | Not specified | Efficacy demonstrated | [2] |

| MRL/lpr Spontaneous Lupus | Not specified | Efficacy demonstrated | [2] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are outlined below, based on standard methodologies in the field.

Biochemical BTK Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of this compound on purified BTK enzyme.

-

Methodology:

-

Recombinant human BTK enzyme is incubated with varying concentrations of this compound in a kinase buffer.

-

A sub-saturating concentration of ATP and a suitable peptide substrate are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a specified time at room temperature.

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay that measures the amount of ADP produced.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular BTK Phosphorylation Assay

-

Objective: To assess the ability of this compound to inhibit BTK activity within a cellular context.

-

Methodology:

-

A suitable B-cell line (e.g., Ramos) is treated with a range of concentrations of this compound.

-

The cells are then stimulated with an anti-IgM antibody to induce BCR signaling and subsequent BTK autophosphorylation at Tyr223.

-

Cells are lysed, and the level of phosphorylated BTK (pBTK) is measured using a sensitive immunoassay, such as ELISA or Western blot.

-

The IC50 value is determined by quantifying the reduction in pBTK levels as a function of this compound concentration.

-

Kinase Selectivity Profiling

-

Objective: To evaluate the selectivity of this compound against a broad panel of other kinases.

-

Methodology:

-

This compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of purified human kinases.

-

The activity of each kinase is measured in the presence and absence of the compound.

-

The percentage of inhibition for each kinase is calculated.

-

For kinases showing significant inhibition, full IC50 curves are generated to determine the precise inhibitory potency. This allows for a quantitative assessment of selectivity.

-

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Rat Model

-

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.

-

Methodology:

-

Induction of Arthritis: Lewis rats are immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant at the base of the tail. A booster immunization is given 7 days later.

-

Treatment: Once arthritis is established (typically 10-12 days after the initial immunization), rats are randomized into vehicle and this compound treatment groups. This compound is administered orally, twice daily, for a specified duration (e.g., 13 days).

-

Assessment: The severity of arthritis in each paw is scored clinically based on erythema and swelling. Body weight and paw volume are also monitored.

-

Endpoint Analysis: At the end of the study, joint tissues may be collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.

-

Experimental Workflow Visualization

The following diagram provides a generalized workflow for evaluating a BTK inhibitor in a preclinical model of collagen-induced arthritis.

Caption: Workflow for a preclinical collagen-induced arthritis (CIA) model.

Conclusion

This compound is a potent and highly selective covalent inhibitor of BTK with a promising preclinical profile. Its mechanism of action, centered on the irreversible inhibition of a key enzyme in the BCR signaling pathway, provides a strong rationale for its development in B-cell malignancies and autoimmune diseases. The available in vitro and in vivo data demonstrate its potential to effectively modulate B-cell activity. Further clinical investigation is warranted to establish its safety and efficacy in human patients.

References

- 1. Discovery of this compound, a Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase for B-Cell Malignancies and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a highly selective covalent inhibitor of Bruton's tyrosine kinase for B-cell almignancies and autoimmune diseases - American Chemical Society [acs.digitellinc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

BGB-8035: A Technical Overview of BTK Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of BGB-8035, a highly selective, covalent inhibitor of Bruton's tyrosine kinase (BTK). The information presented is collated from preclinical data and is intended to provide a detailed resource for researchers and professionals in the field of drug development.

Quantitative Binding Affinity Data

This compound demonstrates potent and highly selective inhibition of BTK. The following tables summarize the key quantitative data regarding its binding affinity in both biochemical and cellular assays.

Table 1: Biochemical Inhibitory Potency of this compound

| Target Kinase | IC50 (nM) | Fold Selectivity vs. BTK |

| BTK | 1.1 | 1 |

| TEC | 99 | 90 |

| EGFR | 621 | 565 |

Data represents the half-maximal inhibitory concentration (IC50) determined through in vitro biochemical assays.

Table 2: Cellular Inhibitory Potency of this compound

| Target (Phosphorylation Status) | Cellular IC50 (nM) |

| BTK | 13.9 |

| p-TEC | 223.1 |

| p-EGFR | ≥ 10000 |

Data represents the half-maximal inhibitory concentration (IC50) determined in cellular assays by measuring the inhibition of phosphorylation of the respective target.

Experimental Protocols

The following sections detail the methodologies employed to determine the binding affinity and cellular activity of this compound.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of this compound against BTK and other kinases.

Methodology:

-

Reagents:

-

Recombinant human BTK, TEC, and EGFR enzymes.

-

This compound test compound, serially diluted in DMSO.

-

ATP (Adenosine triphosphate).

-

Substrate peptide specific for each kinase.

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 μM DTT).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

-

Procedure:

-

The kinase reaction is initiated by combining the recombinant kinase enzyme, the specific peptide substrate, and the serially diluted this compound in a 384-well plate.

-

The reaction is started by the addition of ATP at a concentration close to the Km for each respective enzyme.

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

The reaction is terminated, and the remaining ATP is depleted by adding a reagent such as ADP-Glo™ Reagent.

-

A kinase detection reagent is then added to convert the generated ADP to ATP, which in turn produces a luminescent signal via a luciferase/luciferin reaction.

-

The luminescence is measured using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

The percentage of kinase inhibition is calculated for each concentration of this compound relative to a DMSO control.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Phosphorylation Inhibition Assay

Objective: To determine the cellular IC50 of this compound by measuring the inhibition of BTK, TEC, and EGFR phosphorylation in a cellular context.

Methodology:

-

Cell Lines:

-

A suitable human B-cell lymphoma cell line endogenously expressing BTK (e.g., Ramos cells).

-

Cell lines overexpressing TEC and EGFR for selectivity profiling.

-

-

Procedure:

-

Cells are seeded in 96-well plates and cultured until they reach the desired confluence.

-

The cells are then treated with serially diluted concentrations of this compound or a DMSO vehicle control for a specified period.

-

Following treatment, the cells are stimulated with an appropriate agonist to induce the phosphorylation of the target kinases (e.g., anti-IgM for BTK in B-cells, EGF for EGFR).

-

The cells are lysed, and the protein concentration of the lysates is determined.

-

The levels of phosphorylated and total BTK, TEC, and EGFR are quantified using a suitable immunoassay method, such as a sandwich ELISA or Western blotting.

-

-

Data Analysis:

-

The ratio of the phosphorylated protein to the total protein is calculated for each treatment condition.

-

The percentage of inhibition of phosphorylation is determined for each concentration of this compound relative to the stimulated DMSO control.

-

The cellular IC50 value is calculated by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving BTK and the general workflow for determining the inhibitory constant of this compound.

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the in vitro determination of this compound IC50.

BGB-8035: A Deep Dive into its Selectivity Profile Compared to Other BTK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity profile of BGB-8035, a novel covalent inhibitor of Bruton's Tyrosine Kinase (BTK), in comparison to other established BTK inhibitors: ibrutinib, acalabrutinib (B560132), and zanubrutinib. Through a comprehensive analysis of quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes, this document aims to provide a thorough understanding of this compound's position within the landscape of BTK-targeted therapies.

The Evolving Landscape of BTK Inhibition

Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[1] Its function is essential for the proliferation, differentiation, and survival of B-cells. Consequently, BTK has emerged as a critical therapeutic target for a range of B-cell malignancies and autoimmune diseases.[1][2]

The first-generation BTK inhibitor, ibrutinib, demonstrated significant clinical efficacy but was associated with off-target effects due to its inhibition of other kinases, such as those in the TEC and EGFR families. This prompted the development of second-generation inhibitors, including acalabrutinib and zanubrutinib, with improved selectivity and, consequently, better safety profiles.[3] this compound is a next-generation covalent BTK inhibitor developed from zanubrutinib, designed for high selectivity.[2][4] This guide provides a detailed comparative analysis of its selectivity.

Comparative Selectivity Profile: A Quantitative Analysis

The selectivity of a kinase inhibitor is paramount to its therapeutic index. Off-target inhibition can lead to a variety of adverse effects. The following tables summarize the quantitative data on the inhibitory activity of this compound and other BTK inhibitors against BTK and key off-target kinases in both biochemical and cellular assays.

Table 1: Biochemical Inhibitory Potency (IC50, nM) of BTK Inhibitors

| Target Kinase | This compound | Ibrutinib | Acalabrutinib | Zanubrutinib |

| BTK | 1.1 [5][6] | 0.5 | 3.0[7] | 0.46[7] |

| TEC | 99[5][6] | 78 | >1000[7] | 2.0[7] |

| EGFR | 621[5][6] | 5.6 | >1000[7] | 2.0[7] |

| ITK | - | 10.7 | 23.0 | 6.0 |

| BMX | - | 1.0 | 12.0 | 0.9 |

| SRC | - | 20.0 | 48.0 | 36.0 |

| LYN | - | 18.0 | 2.0 | 1.9 |

| FYN | - | 20.0 | 3.0 | 2.8 |

Data for Ibrutinib, Acalabrutinib, and Zanubrutinib (excluding BTK, TEC, and EGFR IC50 values from reference[7]) are compiled from a comparative biochemical profiling study. A hyphen (-) indicates that specific data for this compound was not available in the reviewed sources.

Table 2: Cellular Inhibitory Potency (EC50, nM) of BTK Inhibitors

| Target Pathway | This compound | Ibrutinib | Acalabrutinib | Zanubrutinib |

| p-BTK | 13.9 [5] | <10 | <10[7] | <10[7] |

| p-TEC | 223.1[5] | - | - | - |

| p-EGFR | ≥10000[5] | 70 | >10000[7] | 390[7] |

A hyphen (-) indicates that specific comparative data was not available in the reviewed sources. The cellular context (e.g., cell line) for some historical data may vary.

Experimental Protocols: Methodologies for Kinase Inhibition Assessment

The following sections detail the generalized protocols for the key experiments used to determine the selectivity profiles of BTK inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant human BTK enzyme

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

BTK inhibitor (this compound or other)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[1]

Procedure:

-

Compound Preparation: Prepare a serial dilution of the BTK inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).

-

Add 2 µL of BTK enzyme solution.

-

Add 2 µL of the substrate/ATP mix to initiate the reaction.

-

Incubate at room temperature for 60 minutes.[1]

-

-

ADP Detection:

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular BTK Phosphorylation Assay (Western Blot)

This method assesses the ability of an inhibitor to block the autophosphorylation of BTK within a cellular context.

Materials:

-

B-cell lymphoma cell line (e.g., Ramos)

-

Cell culture medium and supplements

-

BTK inhibitor

-

Stimulating agent (e.g., anti-IgM antibody)

-

Lysis buffer containing protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Cell Culture and Treatment:

-

Culture Ramos cells to the desired density.

-

Pre-incubate the cells with various concentrations of the BTK inhibitor or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with anti-IgM to induce BTK phosphorylation.

-

-

Cell Lysis:

-

Harvest the cells and wash with cold PBS.

-

Lyse the cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-BTK overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody against total BTK for loading control.

-

Quantify the band intensities for phospho-BTK and total BTK.

-

Normalize the phospho-BTK signal to the total BTK signal.

-

Determine the EC50 value by plotting the normalized phospho-BTK levels against the inhibitor concentration.

-

Visualizing Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows discussed in this guide.

Caption: B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition.

Caption: Workflow of a Biochemical Kinase Inhibition Assay.

Caption: Workflow for Cellular Western Blotting of p-BTK.

Discussion and Conclusion

The available data indicates that this compound is a highly potent and selective inhibitor of BTK. Its biochemical IC50 for BTK is 1.1 nM, which is comparable to or more potent than other leading BTK inhibitors.[5][6] Critically, this compound demonstrates significantly reduced activity against key off-target kinases like EGFR and TEC compared to ibrutinib.[5][6] The selectivity of this compound for BTK over EGFR is approximately 565-fold, and over TEC is 90-fold at the biochemical level. This high degree of selectivity is a hallmark of the newer generation of BTK inhibitors, aiming to minimize the side effects associated with the first-generation compound, ibrutinib.

While a complete head-to-head kinome scan against a broad panel of kinases for this compound was not publicly available for this guide, the data on key off-targets strongly suggests a favorable selectivity profile. The cellular assay data further supports this, with a very high EC50 for the inhibition of EGFR phosphorylation, indicating minimal off-target activity in a more physiologically relevant setting.[5]

References

- 1. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 3. Discovery of this compound, a Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase for B-Cell Malignancies and Autoimmune Diseases PMID: 36912866 | MCE [medchemexpress.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of this compound, a Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase for B-Cell Malignancies and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of BGB-8035 in B-cell Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BGB-8035 is a potent and highly selective, orally active, covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling, which is essential for B-cell development, proliferation, and survival. Dysregulation of the BCR signaling pathway is implicated in the pathophysiology of various B-cell malignancies and autoimmune diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, its preclinical efficacy, and detailed protocols for key experiments relevant to its evaluation.

Introduction to B-cell Receptor Signaling and Bruton's Tyrosine Kinase

The B-cell receptor (BCR) is a multimeric protein complex on the surface of B lymphocytes that recognizes and binds to specific antigens. Upon antigen binding, the BCR initiates a complex intracellular signaling cascade that ultimately leads to B-cell activation, proliferation, differentiation into antibody-secreting plasma cells, and memory B-cell formation.

Bruton's tyrosine kinase (BTK), a member of the Tec family of kinases, is a key downstream mediator of BCR signaling.[1][2][3] Following BCR engagement, BTK is recruited to the plasma membrane and activated through phosphorylation. Activated BTK, in turn, phosphorylates and activates downstream signaling molecules, including phospholipase C gamma 2 (PLCγ2), leading to the propagation of the signal and the cellular responses. Given its pivotal role, BTK has emerged as a validated therapeutic target for a range of B-cell-driven pathologies.

This compound: A Highly Selective BTK Inhibitor

This compound was developed as a second-generation BTK inhibitor, originating from the structure-activity relationship (SAR) studies of zanubrutinib (B611923) (BGB-3111).[1][2] The design of this compound aimed to enhance selectivity and maintain a favorable pharmacokinetic profile. It acts as a covalent inhibitor, forming an irreversible bond with a cysteine residue (Cys481) in the active site of BTK, thereby blocking its kinase activity. This targeted inhibition effectively abrogates BCR-mediated signaling.[1]

Mechanism of Action

This compound exerts its therapeutic effect by potently and selectively inhibiting the enzymatic activity of BTK. By covalently binding to the active site of BTK, this compound prevents the autophosphorylation and activation of BTK, thereby blocking the downstream signaling cascade. This disruption of the BCR pathway leads to the inhibition of B-cell proliferation and survival.

Figure 1: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of this compound.

Quantitative Preclinical Data

This compound has demonstrated potent and selective inhibition of BTK in preclinical studies. The following tables summarize the key quantitative data available.

In Vitro Potency and Selectivity

| Target | IC50 (nM) | Reference(s) |

| BTK | 1.1 | [4][5][6] |

| TEC | 99 | [4] |

| EGFR | 621 | [4] |

IC50: Half-maximal inhibitory concentration.

In Vivo Efficacy

Oncology Model:

| Animal Model | Treatment | Dosing | Outcome | Reference(s) |

| Not Specified | This compound (7.5, 15, 30 mg/kg, PO, twice daily for 16 days) | Oral | Dose-dependent tumor growth inhibition (TGI) of 64.1%, 73.6%, and 79.9%, respectively. | [4] |

Autoimmune Disease Model (Collagen-Induced Arthritis - CIA):

| Animal Model | Treatment | Dosing | Outcome | Reference(s) |

| Lewis Rats (8-9 weeks old) | This compound (1, 3, 10, 30 mg/kg, PO, BID for 13 days) | Oral | Dose-dependent inhibition of arthritis as measured by clinical scores and prevention of CIA-associated body weight loss. | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize BTK inhibitors like this compound.

BTK Kinase Assay (ADP-Glo™ Format)

This assay measures the kinase activity of BTK by quantifying the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant BTK enzyme

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)

-

ATP solution

-

Substrate (e.g., poly(Glu,Tyr) 4:1)

-

This compound (or other test inhibitors)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well white plates

Procedure:

-

Prepare serial dilutions of this compound in the Kinase Assay Buffer.

-

In a white-walled microplate, add the test inhibitor solution.

-

Add the BTK enzyme and substrate solution to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a microplate reader.

-

Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration.

Figure 2: Workflow for a BTK Kinase Assay using the ADP-Glo™ format.

B-cell Proliferation Assay

This assay assesses the ability of this compound to inhibit the proliferation of B-cells following BCR stimulation.

Materials:

-

Isolated primary B-cells or a B-cell line (e.g., Ramos)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Anti-IgM antibody (for BCR stimulation)

-

This compound (or other test inhibitors)

-

[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, BrdU)

-

96-well cell culture plates

Procedure:

-

Seed B-cells into a 96-well plate.

-

Treat the cells with serial dilutions of this compound for a specified pre-incubation time.

-

Stimulate the B-cells with an optimal concentration of anti-IgM antibody.

-

Incubate the cells for a period of time (e.g., 48-72 hours).

-

For [³H]-Thymidine incorporation:

-

Pulse the cells with [³H]-Thymidine for the last 8-16 hours of culture.

-

Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

-

-

For CFSE or BrdU assays, follow the manufacturer's protocol for cell staining and analysis by flow cytometry.

-

Determine the concentration of this compound that inhibits B-cell proliferation by 50% (IC50).

Western Blot for Phospho-BTK

This method is used to directly measure the inhibition of BTK phosphorylation in cells treated with this compound.

Materials:

-

B-cell line (e.g., Ramos)

-

Cell lysis buffer containing phosphatase and protease inhibitors

-

This compound

-

Anti-IgM antibody

-

Primary antibodies: anti-phospho-BTK (e.g., Tyr223) and anti-total BTK

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Culture B-cells and treat with varying concentrations of this compound.

-

Stimulate the cells with anti-IgM for a short period (e.g., 10 minutes) to induce BTK phosphorylation.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-BTK.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total BTK to ensure equal protein loading.

-

Quantify the band intensities to determine the effect of this compound on BTK phosphorylation.

Conclusion

This compound is a highly selective and potent covalent inhibitor of BTK that effectively disrupts B-cell receptor signaling. Preclinical data demonstrate its potential as a therapeutic agent for B-cell malignancies and autoimmune diseases. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other BTK inhibitors. As research in this area progresses, a deeper understanding of the nuanced roles of BTK in various disease contexts will be crucial for the development of next-generation targeted therapies.

References

- 1. Discovery of this compound, a Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase for B-Cell Malignancies and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of this compound, a highly selective covalent inhibitor of Bruton's tyrosine kinase for B-cell almignancies and autoimmune diseases - American Chemical Society [acs.digitellinc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. selleckchem.com [selleckchem.com]

Preclinical Profile of BGB-8035: A Novel Covalent Inhibitor of Bruton's Tyrosine Kinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for BGB-8035, a highly selective, orally active covalent inhibitor of Bruton's tyrosine kinase (BTK). This compound has demonstrated potential therapeutic utility in the treatment of B-cell malignancies and autoimmune diseases.[1][2][3] This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the underlying biological pathways and experimental processes.

Core Data Summary

This compound is a potent inhibitor of BTK with high selectivity over other kinases, including TEC and EGFR.[3][4] Its preclinical development was informed by structure-activity relationship (SAR) studies starting from zanubrutinib (B611923) (BGB-3111).[5] While demonstrating a promising efficacy and pharmacokinetic profile, it has been noted to have an inferior toxicity profile compared to zanubrutinib.[5][6]

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| BTK | Biochemical | 1.1 | [1][2][3][4][7] |

| Cellular | 13.9 | [4] | |

| TEC | Biochemical | 99 | [3][4] |

| Cellular (p-TEC) | 223.1 | [4] | |

| EGFR | Biochemical | 621 | [3][4] |

| Cellular (p-EGFR) | >10000 | [4] |

Table 2: In Vitro Toxicity of this compound

| Cell Line | Assay Type | IC50 (µM) | Reference |

| HEK293 | Cytotoxicity | >10 | [3] |

| Ramos | Cytotoxicity | >10 | [3] |

Table 3: Pharmacokinetic Profile of this compound in Rats (Single Oral Dose)

| Parameter | Value | Unit | Dosing | Reference |

| Dose | 5 | mg/kg | p.o. | [4] |

| tmax | 0.25 | h | p.o. | [4] |

| AUCinf | 964 | h·ng/mL | p.o. | [4] |

| Oral Bioavailability | 26.4 | % | p.o. | [4] |

Table 4: In Vivo Efficacy of this compound

| Model | Dosing | Duration | Efficacy Endpoint | Result | Reference |

| REC-1 Mantle Cell Lymphoma Xenograft | 7.5, 15, 30 mg/kg; PO; twice daily | 16 days | Tumor Growth Inhibition (TGI) | 64.1%, 73.6%, and 79.9%, respectively | [3] |

| Rat Collagen-Induced Arthritis (CIA) | 1, 3, 10, 30 mg/kg; PO; BID | 13 days | Inhibition of arthritis (clinical scores) | Dose-dependent inhibition | [3] |

Signaling Pathway and Mechanism of Action

This compound is a covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[8][9] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB, promoting B-cell proliferation, survival, and differentiation.[4] this compound covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inhibition and thereby blocking the downstream signaling cascade.[4]

Experimental Protocols

Detailed methodologies for the key preclinical studies are outlined below. These protocols are based on information from the primary publication on this compound and general methodologies for these established models.

Biochemical IC50 Determination

The half-maximal inhibitory concentration (IC50) for BTK, TEC, and EGFR were determined using a biochemical kinase assay. The general protocol involves:

-

Enzyme and Substrate Preparation: Recombinant human kinase enzymes (BTK, TEC, EGFR) and their respective peptide substrates are prepared in an appropriate assay buffer.

-

Compound Dilution: this compound is serially diluted in DMSO to generate a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and ATP are incubated with the various concentrations of this compound in a microplate. The reaction is typically initiated by the addition of ATP.

-

Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based or fluorescence-based method.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control (DMSO). The IC50 value is then determined by fitting the data to a four-parameter logistic curve.

Cellular IC50 Determination

The cellular IC50 values for BTK, p-TEC, and p-EGFR were determined in appropriate cell lines. A representative workflow is as follows:

-

Cell Culture: Cells expressing the target kinases are cultured under standard conditions.

-

Compound Treatment: Cells are treated with serial dilutions of this compound for a specified period.

-

Cell Lysis: After treatment, cells are lysed to extract proteins.

-

Phospho-protein Detection: The levels of phosphorylated target proteins (e.g., p-BTK, p-TEC, p-EGFR) are measured using methods such as Western blotting or ELISA.

-

Data Analysis: The percentage of inhibition of phosphorylation at each this compound concentration is calculated, and the IC50 is determined as described for the biochemical assay.

References

- 1. chondrex.com [chondrex.com]

- 2. Inhibitors of B-cell Receptor Signaling for patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collagen-induced arthritis in rats [bio-protocol.org]

- 4. ascopubs.org [ascopubs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. inotiv.com [inotiv.com]

- 8. Validate User [ashpublications.org]

- 9. cdn.mdedge.com [cdn.mdedge.com]

BGB-8035: A Technical Guide for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BGB-8035 is a novel, highly selective, and covalent inhibitor of Bruton's Tyrosine Kinase (BTK) developed for potential therapeutic application in B-cell malignancies and autoimmune diseases.[1] As a key signaling molecule in B-cell receptor (BCR) and Fc receptor (FcR) pathways, BTK is a critical mediator of B-cell proliferation, differentiation, and autoantibody production, making it a compelling target for autoimmune disorders.[1] this compound was developed from the structure-activity relationship (SAR) of zanubrutinib (B611923) (BGB-3111) with the aim of improving kinase selectivity to minimize off-target effects, a crucial consideration for the chronic treatment of autoimmune conditions.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data in autoimmune models, and detailed experimental methodologies.

Mechanism of Action

This compound functions as a covalent, irreversible inhibitor of BTK. It binds to the ATP-binding pocket of the BTK enzyme, leading to the suppression of downstream signaling pathways that are crucial for B-cell activation and function.[1] Its high selectivity for BTK over other kinases, such as EGFR and TEC, is a key characteristic that potentially translates to a more favorable safety profile by reducing the likelihood of off-target adverse effects.[1][2]

Below is a diagram illustrating the central role of BTK in the B-cell receptor signaling pathway and the inhibitory action of this compound.

Preclinical Data

In Vitro Potency and Selectivity

This compound demonstrates potent and selective inhibition of BTK in both biochemical and cellular assays. The following table summarizes the key IC50 values.

| Target | Assay Type | IC50 (nM) |

| BTK | Biochemical | 1.1 [2][3][4][5] |

| BTK | Cellular | 13.9 [2] |

| TEC | Biochemical | 99[3] |

| p-TEC | Cellular | 223.1[2] |

| EGFR | Biochemical | 621[3] |

| p-EGFR | Cellular | >10000[2] |

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in rats and dogs, demonstrating oral bioavailability. A summary of the key pharmacokinetic parameters is presented below.

| Species | Route | Dose (mg/kg) | Tmax (h) | AUCinf (h*ng/mL) | Oral Bioavailability (%) |

| Rat | PO | 5 | 0.25[2] | 964[2] | 26.4[2] |

Pharmacokinetic parameters for intravenous administration in rats and for both intravenous and oral administration in dogs are also available in the literature but are not fully detailed here.[3]

In Vivo Efficacy in an Autoimmune Disease Model

This compound has shown dose-dependent efficacy in a rat model of collagen-induced arthritis (CIA), a well-established preclinical model for rheumatoid arthritis.

| Species | Model | Dosing Regimen | Outcome |

| Lewis Rats | Collagen-Induced Arthritis (CIA) | 1, 3, 10, 30 mg/kg, PO, BID for 13 days | Dose-dependent inhibition of arthritis as measured by clinical scores and prevention of associated body weight loss.[3] |

Experimental Protocols

The following are detailed, representative protocols for key experiments relevant to the preclinical evaluation of this compound.

BTK Kinase Inhibition Assay (Biochemical)

This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against the BTK enzyme.

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound (or test compound) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well white assay plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound solutions in kinase buffer to the desired final concentrations.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the BTK enzyme solution to each well and incubate for a pre-determined time (e.g., 15-60 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™, which quantifies kinase activity by measuring luminescence.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Collagen-Induced Arthritis (CIA) in Rats

This is a generalized protocol for a prophylactic CIA study to evaluate the efficacy of an investigational compound.

Materials:

-

Male Lewis rats (8-9 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle for dosing (e.g., 0.5% methylcellulose)

-

Calipers for measuring paw thickness

Procedure:

-

Acclimatization: Acclimate rats to the facility for at least one week before the start of the study.

-

Primary Immunization (Day 0): Prepare an emulsion of bovine type II collagen in CFA. Anesthetize the rats and administer an intradermal injection at the base of the tail.

-

Booster Immunization (Day 7): Prepare an emulsion of bovine type II collagen in IFA and administer a booster injection in a similar manner to the primary immunization.

-

Treatment: Randomize the animals into treatment groups (vehicle control and different doses of this compound). Begin oral administration of this compound or vehicle on a specified day (e.g., Day 0 for prophylactic treatment) and continue for the duration of the study (e.g., twice daily for 13 days).

-

Clinical Assessment: Monitor the rats daily for the onset and severity of arthritis, typically starting around day 9-11. Score each paw based on a scale that accounts for erythema and swelling. Measure paw thickness using calipers.

-

Body Weight: Record the body weight of each animal regularly (e.g., daily or every other day) as an indicator of overall health.

-

Study Termination and Analysis: At the end of the study, euthanize the animals and collect hind paws for histological analysis to assess inflammation, cartilage damage, and bone erosion. Blood samples can also be collected for biomarker analysis.

Conclusion

This compound is a potent and highly selective covalent inhibitor of BTK with demonstrated preclinical efficacy in a relevant model of autoimmune arthritis. Its favorable selectivity profile suggests a potential for a wider therapeutic window compared to less selective BTK inhibitors. The data presented in this technical guide support the continued investigation of this compound as a promising therapeutic candidate for the treatment of autoimmune diseases. Further studies are warranted to fully elucidate its clinical potential.

References

- 1. Discovery of this compound, a Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase for B-Cell Malignancies and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medkoo.com [medkoo.com]

BGB-8035: A Preclinical Assessment in Mantle Cell Lymphoma Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BGB-8035 is a novel, highly selective, covalent inhibitor of Bruton's Tyrosine Kinase (BTK) developed by BeiGene. As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a clinically validated therapeutic target in various B-cell malignancies, including mantle cell lymphoma (MCL).[1] Mantle cell lymphoma is an aggressive subtype of non-Hodgkin lymphoma characterized by the t(11;14)(q13;q32) chromosomal translocation, leading to the overexpression of cyclin D1. While BTK inhibitors have transformed the treatment landscape for MCL, the development of next-generation inhibitors like this compound aims to improve upon existing therapies by offering enhanced selectivity and potentially a better safety profile.

This technical guide summarizes the publicly available preclinical information on this compound, with a focus on its relevance to mantle cell lymphoma models. It should be noted that detailed quantitative efficacy data and specific experimental protocols for this compound in MCL models are not extensively available in the public domain. This document, therefore, provides a framework based on the known characteristics of this compound and the established role of BTK inhibition in MCL.

Core Concepts: BTK Inhibition in Mantle Cell Lymphoma

The B-cell receptor signaling pathway is crucial for the survival and proliferation of MCL cells. Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a pivotal role. The activation of BTK leads to the downstream activation of pathways such as NF-κB and AKT, which promote cell survival and proliferation. By covalently binding to the Cysteine 481 residue in the active site of BTK, inhibitors like this compound irreversibly block its kinase activity, thereby disrupting this pro-survival signaling and inducing apoptosis in malignant B-cells.

Preclinical Data Summary for this compound

Publicly available data on this compound is limited. The discovery and preclinical characterization of this compound have been described, highlighting its high selectivity for BTK over other kinases such as EGFR and Tec.[1] Efficacy has been demonstrated in general oncology and autoimmune disease models.[1] A key piece of information for the context of this guide is the mention of demonstrated efficacy in a REC-1 mantle cell lymphoma xenograft mouse model. However, specific quantitative data from these studies, such as IC50 values in a panel of MCL cell lines or detailed tumor growth inhibition data from the REC-1 model, are not available in the public literature.

Table 1: Publicly Available In Vitro Data for this compound

| Target | Assay Type | Result | Cell Line | Source |

| BTK | Kinase Inhibition | IC50: 1.1 nM | N/A | MedChemExpress |

| TEC | Kinase Inhibition | IC50: 99 nM | N/A | MedChemExpress |

| EGFR | Kinase Inhibition | IC50: 621 nM | N/A | MedChemExpress |

Note: The cell lines used for these kinase inhibition assays are not specified in the available source. Data specific to mantle cell lymphoma cell lines is not publicly available.

Table 2: Publicly Available In Vivo Data for this compound

| Model Type | Cancer Type | Dosing Regimen | Result | Source |

| Xenograft Mouse Model | REC-1 Mantle Cell Lymphoma | Not Specified | Demonstrated efficacy | ACS Fall 2023 Abstract |

| Generic Oncology Xenograft Model | Not Specified | 7.5, 15, 30 mg/kg, PO, BID | Dose-dependent tumor growth inhibition (TGI) of 64.1%, 73.6%, and 79.9% respectively. | MedChemExpress (Note: The specific xenograft model for these TGI values is not confirmed to be the REC-1 MCL model and should be interpreted with caution in this context.) |

Signaling Pathway and Experimental Workflow Visualizations

BTK Signaling Pathway in Mantle Cell Lymphoma

The following diagram illustrates the central role of Bruton's Tyrosine Kinase in the B-cell receptor signaling pathway, which is a critical driver of proliferation and survival in mantle cell lymphoma. This compound acts by inhibiting BTK, thereby blocking downstream signaling.

Caption: B-Cell Receptor (BCR) signaling pathway in Mantle Cell Lymphoma and the inhibitory action of this compound on BTK.

Generic Experimental Workflow for a Xenograft Model Study

This diagram outlines a typical experimental workflow for evaluating the efficacy of a compound like this compound in a mantle cell lymphoma xenograft mouse model.

Caption: A generalized experimental workflow for assessing the in vivo efficacy of this compound in a mantle cell lymphoma xenograft model.

Experimental Protocols

Detailed experimental protocols for this compound in mantle cell lymphoma models are not publicly available. Below are generalized protocols for key experiments typically performed to characterize a BTK inhibitor in this context.

In Vitro Kinase Inhibition Assay (General Protocol)

-

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against BTK and other kinases.

-

Materials: Recombinant human BTK enzyme, appropriate kinase substrate (e.g., a poly-GT peptide), ATP, this compound, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase, substrate, and assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a luminescence-based detection reagent that quantifies the amount of ADP produced.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Mantle Cell Lymphoma Xenograft Model (General Protocol)

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a mantle cell lymphoma xenograft model.

-

Cell Line: REC-1 (or other appropriate MCL cell line).

-

Animal Model: Female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.

-

Procedure:

-

Culture REC-1 cells under standard conditions.

-

Harvest the cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) at a concentration of approximately 5-10 x 10^6 cells per 100 µL.

-

Subcutaneously implant the cell suspension into the right flank of each mouse.

-

Monitor tumor growth using calipers. When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups.

-

Prepare the dosing formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

-

Administer this compound orally (PO) at specified dose levels (e.g., 7.5, 15, 30 mg/kg) twice daily (BID). The control group receives the vehicle only.

-

Measure tumor volume and body weight 2-3 times per week.

-

Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified endpoint volume.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis.

-

Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.

-

Conclusion

This compound is a highly selective preclinical BTK inhibitor with demonstrated in vivo efficacy in a REC-1 mantle cell lymphoma xenograft model. While the lack of detailed, publicly available quantitative data currently limits a comprehensive assessment of its potency and efficacy in MCL, its high selectivity represents a promising characteristic for a next-generation BTK inhibitor. Further publication of preclinical and clinical data will be necessary to fully elucidate the therapeutic potential of this compound in mantle cell lymphoma.

References

In Vivo Pharmacokinetics of BGB-8035: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetic properties of BGB-8035, a highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK). The information presented herein is compiled from preclinical studies in rodent and non-rodent species, offering valuable insights for researchers and professionals involved in the development of novel therapeutics for B-cell malignancies and autoimmune diseases.

Introduction to this compound

This compound is an orally active and highly selective inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] By targeting BTK, this compound has demonstrated potential therapeutic utility in the treatment of various B-cell malignancies and autoimmune disorders.[1][3] Preclinical evidence suggests that this compound exhibits potent anti-tumor and anti-arthritis activity.[4] The compound was developed through a structure-activity relationship (SAR) study starting from zanubrutinib (B611923) (BGB-3111).[3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound observed in preclinical in vivo studies in rats and dogs. These data provide a quantitative understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (5 mg/kg) |

| T1/2 (h) | 1.0 | 2.5 |

| CL (mL/min/kg) | 24.4 | - |

| Vss (L/kg) | - | - |

| Tmax (h) | - | 0.25 |

| AUCinf (h*ng/mL) | - | 964 |

| Oral Bioavailability (%) | - | 26.4 |

Data sourced from MedchemExpress and BioWorld.[3][4]

Table 2: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (2.5 mg/kg) |

| T1/2 (h) | - | - |

| CL (mL/min/kg) | 6.89 | - |

| Vss (L/kg) | - | - |

Data sourced from MedchemExpress.[4]

Experimental Protocols

The following sections detail the methodologies employed in the preclinical in vivo pharmacokinetic studies of this compound.

Animal Models

-

Rat Studies: The specific strain of rats used in the pharmacokinetic studies has not been detailed in the publicly available literature.

-

Dog Studies: The specific breed of dogs used in the pharmacokinetic studies has not been detailed in the publicly available literature.

Drug Formulation and Administration

-

Oral (PO) Administration: For oral dosing, this compound was formulated as a clear solution. A stock solution in dimethyl sulfoxide (B87167) (DMSO) was diluted with a vehicle consisting of PEG300, Tween80, and sterile water for injection.

-

Intravenous (IV) Administration: The formulation for intravenous administration has not been specified in the available resources.

Sample Collection and Analysis

Detailed protocols for blood sample collection, processing to plasma, and the specific bioanalytical methods (e.g., LC-MS/MS) used to quantify this compound concentrations in plasma have not been fully described in the reviewed literature.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the study of this compound.

References

The Discovery and Preclinical Development of BGB-8035: A Highly Selective Covalent BTK Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BGB-8035 is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a clinically validated target for the treatment of B-cell malignancies and autoimmune diseases. Developed through a structure-activity relationship (SAR) program building upon the established BTK inhibitor zanubrutinib (B611923) (BGB-3111), this compound was designed to optimize kinase selectivity and maintain robust efficacy. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and comparative data analysis. While demonstrating promising efficacy in preclinical models, it is noteworthy that this compound exhibited an inferior toxicity profile when compared to zanubrutinib, a critical factor in its developmental trajectory.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor (BCR) signaling pathway.[1] Its role in B-cell proliferation, differentiation, and survival has made it a prime therapeutic target for a range of B-cell-driven pathologies. The clinical success of covalent BTK inhibitors has validated this approach; however, off-target effects due to suboptimal kinase selectivity can lead to adverse events, presenting challenges, particularly in the treatment of chronic conditions like autoimmune diseases.[1] The development of this compound was initiated to generate a BTK inhibitor with superior selectivity, potentially offering an improved safety profile.

Discovery and Optimization

The discovery of this compound originated from extensive structure-activity relationship (SAR) studies starting from the chemical scaffold of zanubrutinib (BGB-3111).[1] The medicinal chemistry effort focused on modifying specific moieties of the parent molecule to enhance interactions with the BTK active site while minimizing engagement with other kinases. This optimization process led to the identification of this compound, a molecule that maintains the ATP-like binding mode within the BTK pocket while exhibiting significantly improved selectivity against other kinases, including those from the TEC and EGFR families.[1]

Mechanism of Action

This compound is a covalent inhibitor of BTK, forming an irreversible bond with a cysteine residue (Cys481) in the ATP-binding pocket of the kinase. This covalent interaction leads to sustained inhibition of BTK's enzymatic activity, effectively blocking downstream signaling pathways.

BTK Signaling Pathway

The binding of an antigen to the B-cell receptor initiates a signaling cascade that is critically dependent on BTK. Upon BCR activation, Src family kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79A and CD79B, leading to the recruitment and activation of Syk. Syk then phosphorylates and activates BTK, which in turn activates phospholipase C gamma 2 (PLCγ2). PLCγ2 activation results in the generation of second messengers, inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and activation of protein kinase C (PKC). These events culminate in the activation of transcription factors such as NF-κB, which drive B-cell proliferation, survival, and differentiation. This compound, by inhibiting BTK, effectively abrogates this entire downstream signaling cascade.

Preclinical Efficacy

The in vitro and in vivo efficacy of this compound was evaluated in various preclinical models of B-cell malignancies and autoimmune diseases.

In Vitro Potency and Selectivity

This compound demonstrated potent inhibition of BTK in biochemical and cellular assays. The selectivity of this compound was assessed against a panel of other kinases, revealing a significant improvement over less selective BTK inhibitors.

| Target | Biochemical IC50 (nM) | Cellular IC50 (nM) |

| BTK | 1.1 | 13.9 |

| TEC | 99 | 223.1 |

| EGFR | 621 | >10000 |

| Table 1: In vitro potency and selectivity of this compound against BTK and other kinases. |

In Vivo Efficacy in Oncology Models

The anti-tumor activity of this compound was assessed in a REC-1 mantle cell lymphoma (MCL) xenograft mouse model.

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |

| Vehicle | - | BID | - |

| This compound | 7.5 | BID | 64.1 |

| This compound | 15 | BID | 73.6 |

| This compound | 30 | BID | 79.9 |

| Table 2: In vivo efficacy of this compound in the REC-1 MCL xenograft model. |

In Vivo Efficacy in Autoimmune Disease Models

This compound was evaluated in a rat model of collagen-induced arthritis (CIA), a preclinical model for rheumatoid arthritis.

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Inhibition of Arthritis Score (%) |

| Vehicle | - | BID | - |

| This compound | 1 | BID | Dose-dependent reduction |

| This compound | 3 | BID | Dose-dependent reduction |

| This compound | 10 | BID | Dose-dependent reduction |

| This compound | 30 | BID | Dose-dependent reduction |

| Table 3: In vivo efficacy of this compound in the rat collagen-induced arthritis model. |

Pharmacokinetics

Pharmacokinetic studies of this compound were conducted in rats and dogs, demonstrating an excellent pharmacokinetic profile.

| Species | Dose (mg/kg, p.o.) | Tmax (h) | AUCinf (h*ng/mL) | Oral Bioavailability (%) |

| Rat | 5 | 0.25 | 964 | 26.4 |

| Table 4: Pharmacokinetic parameters of this compound in rats. |

Toxicology

A critical aspect of the preclinical evaluation of this compound was its safety profile, particularly in comparison to its parent compound, zanubrutinib. Nonclinical safety assessments of zanubrutinib have shown it to have a broad safety window with no toxicologically significant changes noted in rats and dogs at high systemic exposures.[2] In contrast, this compound was found to have an inferior toxicity profile compared to zanubrutinib.[1] While specific quantitative data from head-to-head preclinical toxicology studies are not extensively detailed in the primary publication, this finding was a significant factor in its development. The nonclinical safety profile of zanubrutinib showed no genotoxicity and no adverse effects on fertility in rats.[2] Embryo-fetal studies in rats and rabbits did not show fetal lethality or teratogenicity at high exposure ratios, with a minor increase in certain cardiac abnormalities observed in rat fetuses.[2] Pre- and postnatal development studies in rats showed an increased incidence of ophthalmic lesions.[2] The superior safety profile of zanubrutinib, particularly its lower incidence of off-target effects like atrial fibrillation and hypertension compared to first-generation BTK inhibitors, has been a key differentiator in its clinical success.[3] The undisclosed specifics of this compound's inferior toxicity would have been a considerable hurdle for its progression into clinical development, especially given the high safety bar set by zanubrutinib for chronic indications.

Experimental Protocols

BTK pY223 Cellular Assay

Objective: To determine the cellular potency of this compound in inhibiting BTK autophosphorylation.

Protocol:

-

Cell Culture: Human B-cell lymphoma cell lines (e.g., Ramos) are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound or vehicle control for a specified period.

-

BCR Stimulation: Cells are stimulated with an anti-IgM antibody to induce BCR cross-linking and subsequent BTK activation.

-

Cell Lysis: After stimulation, cells are lysed to extract cellular proteins.

-

ELISA or Western Blot: The levels of phosphorylated BTK at tyrosine 223 (pY223) and total BTK are quantified using a sandwich ELISA or by Western blotting with specific antibodies.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of pBTK inhibition against the concentration of this compound.

Rec-1 Cell Viability Assay

Objective: To assess the effect of this compound on the proliferation and viability of a BTK-dependent mantle cell lymphoma cell line.

Protocol:

-

Cell Seeding: REC-1 cells are seeded into 96-well plates at a predetermined density.

-

Compound Incubation: Cells are treated with a range of concentrations of this compound or vehicle control and incubated for a period of 72 hours.

-

Viability Reagent Addition: A cell viability reagent, such as CellTiter-Glo® (Promega), is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Signal Measurement: Luminescence is measured using a plate reader.

-

IC50 Determination: The IC50 value, representing the concentration of this compound that inhibits cell viability by 50%, is determined from the dose-response curve.

References

Methodological & Application

Application Notes and Protocols for BGB-8035 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BGB-8035 is a highly selective, orally active, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[3][4] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.[3][4] this compound has demonstrated potent antitumor and anti-arthritis activity in preclinical models.[1] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and selectivity of this compound.

Data Presentation

The inhibitory activity of this compound against BTK and other kinases is summarized in the table below. The data demonstrates the high selectivity of this compound for BTK over other kinases such as TEC and EGFR.[1]

| Kinase | IC50 (nM) |

| BTK | 1.1 |

| TEC | 99 |

| EGFR | 621 |

Signaling Pathway

The following diagram illustrates the role of BTK in the B-cell receptor (BCR) signaling pathway. This compound covalently binds to BTK, inhibiting its downstream signaling and subsequent activation of pathways involved in B-cell proliferation and survival.

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.

Experimental Protocols

BTK Biochemical Assay Protocol

This protocol describes a biochemical assay to determine the in vitro potency of this compound against purified BTK enzyme.

Experimental Workflow:

Caption: General workflow for an in vitro biochemical kinase assay.

Materials:

-

Recombinant human BTK enzyme

-

This compound

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)

-

ATP

-

Substrate peptide (e.g., Poly(Glu,Tyr) 4:1)

-

ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions made to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

Enzyme and Substrate Preparation: Dilute the BTK enzyme and substrate to their final concentrations in the kinase buffer.

-

Assay Plate Setup:

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells of the assay plate.

-

Add 2.5 µL of the diluted BTK enzyme solution to all wells except the "no enzyme" control wells.

-

Add 2.5 µL of kinase buffer to the "no enzyme" control wells.

-

-

Pre-incubation: Gently mix the plate and incubate for 30-60 minutes at room temperature to allow for covalent bond formation between this compound and BTK.

-

Kinase Reaction Initiation: Add 2.5 µL of the ATP/substrate mixture to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for BTK.

-

Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based BTK Occupancy Assay Protocol

This protocol measures the ability of this compound to engage and inhibit BTK within a cellular context.

Materials:

-

Human B-cell lymphoma cell line (e.g., Ramos)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Anti-IgM antibody

-

Lysis buffer

-

Antibodies for Western blotting: anti-phospho-BTK (Y223), anti-total BTK, and a loading control (e.g., anti-GAPDH)

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate

-

Protein electrophoresis and Western blotting equipment

Procedure:

-

Cell Culture and Treatment:

-

Culture Ramos cells to a density of 1-2 x 10^6 cells/mL.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 2 hours at 37°C.

-

-

BCR Stimulation:

-

Stimulate the B-cells by adding anti-IgM antibody to a final concentration of 10 µg/mL and incubate for 10 minutes at 37°C.

-

-

Cell Lysis:

-

Pellet the cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-BTK (Y223) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-BTK.

-

To normalize the data, strip the membrane and re-probe with antibodies against total BTK and a loading control.

-

Calculate the inhibition of BTK phosphorylation at each this compound concentration and determine the IC50 value.

-

Disclaimer

These protocols are intended for research use only by qualified personnel. The experimental conditions may require optimization for specific laboratory settings and reagents. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for BGB-8035 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of BGB-8035, a highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK), in various mouse models for oncology and autoimmune disease research.

Introduction

This compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a key signaling molecule in B-cell development, differentiation, and activation.[1][2] Dysregulation of the BTK signaling pathway is implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases.[1][2] Preclinical studies in mouse models are crucial for evaluating the efficacy and pharmacodynamics of BTK inhibitors like this compound. This document summarizes the available data on this compound dosage and administration in established mouse models and provides detailed experimental protocols to guide researchers in their study design.

Data Presentation

The following tables summarize the quantitative data on the dosage and efficacy of this compound in various mouse and rat models.

Table 1: this compound Dosage and Efficacy in an Oncology Mouse Model

| Mouse Model | Cell Line | Dosage | Administration Route & Schedule | Treatment Duration | Efficacy (Tumor Growth Inhibition - TGI) |

| NOD/SCID Mice | REC-1 (Mantle Cell Lymphoma Xenograft) | 7.5 mg/kg | PO, BID | 16 days | 64.1% |

| 15 mg/kg | PO, BID | 16 days | 73.6% | ||

| 30 mg/kg | PO, BID | 16 days | 79.9% |

Table 2: this compound Dosage and Efficacy in an Autoimmune Disease Rat Model

| Rat Model | Disease Induction | Dosage | Administration Route & Schedule | Treatment Duration | Efficacy |

| Lewis Rats | Collagen-Induced Arthritis (CIA) | 1 mg/kg | PO, BID | 13 days | Dose-dependent inhibition of arthritis (as measured by clinical scores) |

| 3 mg/kg | PO, BID | 13 days | Dose-dependent inhibition of arthritis (as measured by clinical scores) | ||

| 10 mg/kg | PO, BID | 13 days | Dose-dependent inhibition of arthritis (as measured by clinical scores) | ||

| 30 mg/kg | PO, BID | 13 days | Dose-dependent inhibition of arthritis (as measured by clinical scores) |

Note: While the CIA data is from a rat model, it provides a valuable reference for designing studies in mouse models of arthritis.

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the Bruton's tyrosine kinase (BTK) signaling pathway, which is crucial for B-cell receptor (BCR) signaling.

Experimental Protocols

Protocol 1: Efficacy Study of this compound in a Mantle Cell Lymphoma (MCL) Xenograft Mouse Model

1. Materials:

-

This compound

-

Vehicle for oral administration (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water)

-

Female NOD/SCID mice (6-8 weeks old)

-

REC-1 human mantle cell lymphoma cells